molecular formula C15H11IN2O4S B12954808 1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid methyl ester

1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid methyl ester

Cat. No.: B12954808
M. Wt: 442.2 g/mol
InChI Key: KAKNDHIALQXUPB-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid methyl ester is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, is notable for its unique structural features, which include a phenylsulfonyl group, an iodine atom, and a carboxylic acid methyl ester group attached to an azaindole core.

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Azaindole Core: The azaindole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.

    Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using reagents like iodine or N-iodosuccinimide (NIS).

    Sulfonylation: The phenylsulfonyl group can be introduced through a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base.

    Esterification: The carboxylic acid group can be converted to its methyl ester form using methanol and a suitable acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenating agents (e.g., NIS), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., hydrogen peroxide).

Scientific Research Applications

1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid methyl ester is largely dependent on its structural features. The indole core can interact with various biological targets, such as enzymes and receptors, through π-π interactions and hydrogen bonding. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity towards certain targets. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid methyl ester can be compared with other indole derivatives, such as:

The unique combination of functional groups in this compound makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H11IN2O4S

Molecular Weight

442.2 g/mol

IUPAC Name

methyl 1-(benzenesulfonyl)-2-iodopyrrolo[3,2-b]pyridine-5-carboxylate

InChI

InChI=1S/C15H11IN2O4S/c1-22-15(19)11-7-8-13-12(17-11)9-14(16)18(13)23(20,21)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

KAKNDHIALQXUPB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)N(C(=C2)I)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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